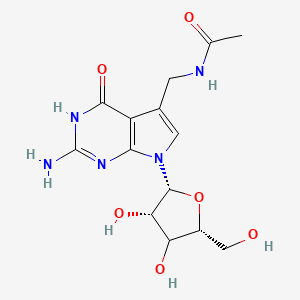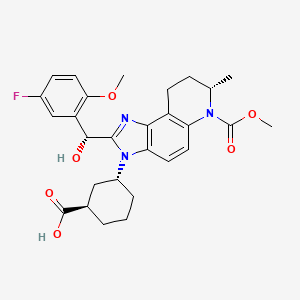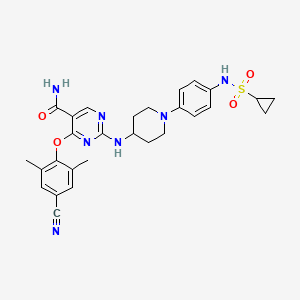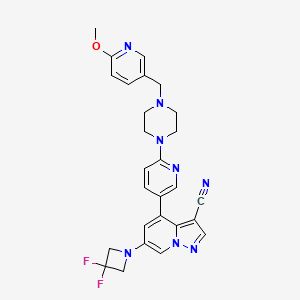
Ret-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-24 is a selective inhibitor of the rearranged during transfection (RET) tyrosine kinase. This compound has shown significant antitumor activity and is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Preparation Methods
Ret-IN-24 can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary and can be found in the relevant patents and scientific literature .
Chemical Reactions Analysis
Ret-IN-24 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Ret-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RET tyrosine kinase and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of RET in cell proliferation, differentiation, and survival.
Medicine: Explored for its potential therapeutic applications in treating cancers that involve aberrant RET signaling, such as thyroid cancer and non-small cell lung cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RET-related pathways
Mechanism of Action
Ret-IN-24 exerts its effects by selectively inhibiting the activity of the RET tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparison with Similar Compounds
Ret-IN-24 is unique in its high selectivity for RET tyrosine kinase compared to other similar compounds. Some similar compounds include:
Selpercatinib: Another selective RET inhibitor with similar therapeutic applications.
Pralsetinib: A selective RET inhibitor used in the treatment of RET-mutant cancers.
Cabozantinib: A multikinase inhibitor that targets RET among other kinases but with less selectivity compared to this compound
This compound stands out due to its higher selectivity and potentially lower toxicity, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C27H26F2N8O |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
6-(3,3-difluoroazetidin-1-yl)-4-[6-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H26F2N8O/c1-38-25-5-2-19(12-32-25)15-34-6-8-35(9-7-34)24-4-3-20(13-31-24)23-10-22(36-17-27(28,29)18-36)16-37-26(23)21(11-30)14-33-37/h2-5,10,12-14,16H,6-9,15,17-18H2,1H3 |
InChI Key |
XCARGUJEEWZMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)N6CC(C6)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

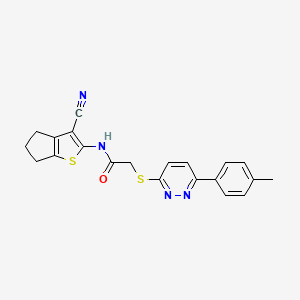

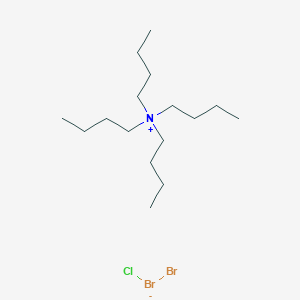

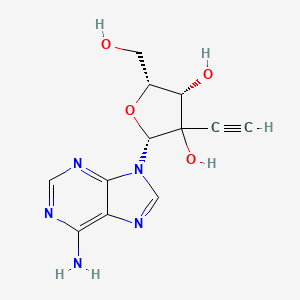
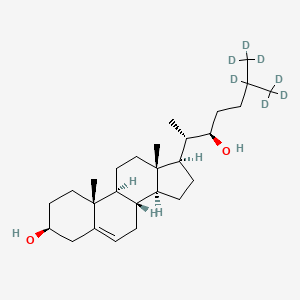

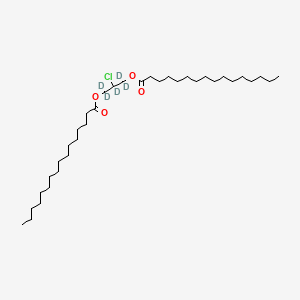
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
